molecular formula C16H14O2 B7894802 5-Methyl-2-furyl-(1-naphthyl)methanol

5-Methyl-2-furyl-(1-naphthyl)methanol

Cat. No.: B7894802
M. Wt: 238.28 g/mol
InChI Key: QJGPHZXEDMUYLH-UHFFFAOYSA-N
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Description

5-Methyl-2-furyl-(1-naphthyl)methanol is a chiral secondary alcohol featuring a furan ring substituted with a methyl group at the 5-position, linked to a 1-naphthyl group via a hydroxymethylene bridge. Its molecular formula is C₁₆H₁₄O₂, with a molecular weight of 238.28 g/mol.

Properties

IUPAC Name

(5-methylfuran-2-yl)-naphthalen-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGPHZXEDMUYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-furyl-(1-naphthyl)methanol typically involves the reaction of 5-methyl-2-furaldehyde with 1-naphthylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 5-Methyl-2-furyl-(1-naphthyl)methanol may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-2-furyl-(1-naphthyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups on the furan or naphthyl rings are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methyl-2-furyl-(1-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The most direct analog is 5-Methyl-2-thienyl-(1-naphthyl)methanol, where the furyl group is replaced by a thienyl moiety. Key differences include:

Property 5-Methyl-2-furyl-(1-naphthyl)methanol 5-Methyl-2-thienyl-(1-naphthyl)methanol
Molecular Formula C₁₆H₁₄O₂ C₁₆H₁₄OS
Molecular Weight 238.28 g/mol 254.34 g/mol
Heteroatom Oxygen Sulfur
Aromatic Stability Moderate (furan) High (thiophene)
Electron Density Higher (O donates lone pairs) Lower (S has weaker resonance)

The sulfur atom in the thienyl analog increases molecular weight and enhances aromatic stability due to thiophene’s superior aromaticity compared to furan .

Physicochemical Properties (Inferred)

  • Solubility: The furyl derivative is expected to exhibit higher polarity and solubility in polar solvents (e.g., ethanol, acetone) due to oxygen’s electronegativity. In contrast, the thienyl compound’s sulfur atom may enhance lipophilicity, favoring solubility in nonpolar solvents like dichloromethane.
  • Thermal Stability : Thiophene’s aromaticity likely grants the thienyl analog higher thermal stability, whereas the furyl compound may decompose at lower temperatures.

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